
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The specific stereochemistry indicated by (2R,3S)-rel- suggests that this compound has a particular three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes or ketones with esters in the presence of a base.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular reactions.
Esterification: Converting carboxylic acids to esters using alcohols and acid catalysts.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Typically produces alcohols or amines.
Substitution: Results in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: Used as ligands in catalytic reactions.
Building Blocks: Essential intermediates in organic synthesis.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Receptor Modulators: Interaction with biological receptors.
Medicine
Drug Development: Investigated for therapeutic properties.
Diagnostic Agents: Used in imaging and diagnostic tests.
Industry
Material Science: Components in the synthesis of advanced materials.
Agriculture: Potential use in agrochemicals.
Wirkmechanismus
The mechanism of action for 1,3-Pyrrolidinedicarboxylic acid derivatives involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: Similar structure but different functional groups.
Proline derivatives: Another class of pyrrolidine-based compounds.
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- stands out due to its specific stereochemistry and functional groups, which can impart unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
2216751-10-7 |
|---|---|
Molekularformel |
C17H23NO4 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl (2S,3R)-2-phenylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-10-13(15(19)21-4)14(18)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
WUJSKPQNTGIHOQ-ZIAGYGMSSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
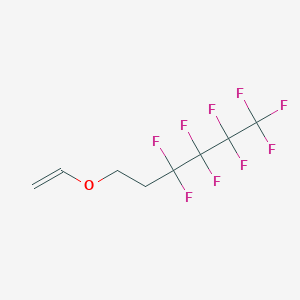
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)

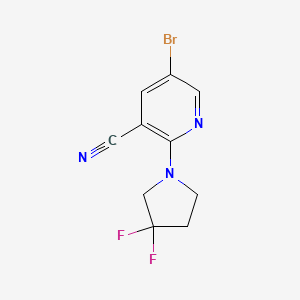
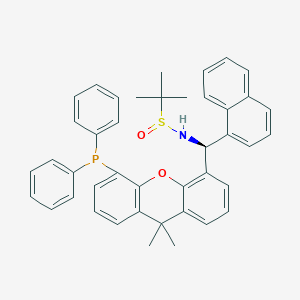
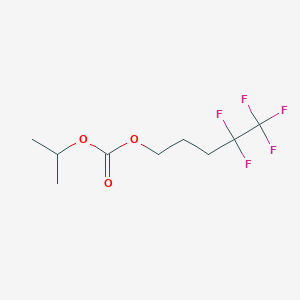
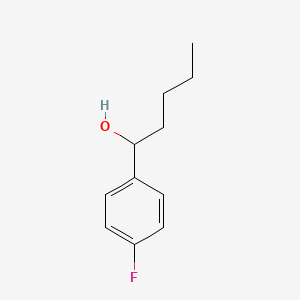
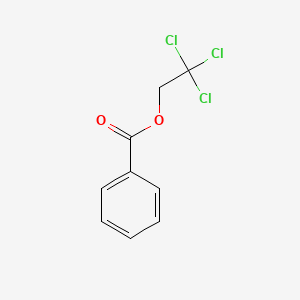

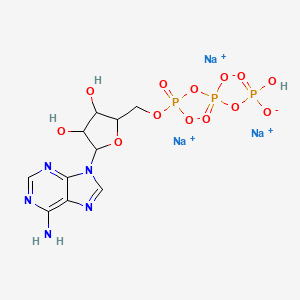
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
